Dynorphin (1-11), ala(2)- is a synthetic analog of dynorphin A, a member of the dynorphin family of endogenous opioid peptides. These peptides are derived from the precursor protein prodynorphin and are primarily known for their high binding affinity to kappa opioid receptors. Dynorphins play significant roles in various physiological processes, including pain modulation, stress response, and neuroprotection. The specific analog, dynorphin (1-11), ala(2)-, features an alanine substitution at the second position of the peptide sequence, which may influence its pharmacological properties and receptor interactions.
Dynorphins are classified as neuropeptides and are categorized under opioid peptides. They are produced in the central nervous system and act primarily on kappa opioid receptors. Dynorphin (1-11), ala(2)- is synthesized to study its potential therapeutic applications, particularly in pain management and neurological disorders. The compound is also explored for its selectivity towards kappa opioid receptors compared to other opioid receptors, such as mu and delta.
The synthesis of dynorphin (1-11), ala(2)- typically employs solid-phase peptide synthesis techniques. This method allows for the precise control over the sequence of amino acids in the peptide chain. The synthesis begins with a resin-bound amino acid, followed by sequential addition of protected amino acids using coupling reagents.
Dynorphin (1-11), ala(2)- consists of 11 amino acids with a specific sequence that includes an alanine substitution at position two. The molecular formula is with an average molecular weight of approximately 2147.523 g/mol.
The structure can be represented as follows:
This structural modification at position two may impact its interaction with kappa opioid receptors and alter its pharmacokinetic properties.
Dynorphin (1-11), ala(2)- undergoes various biochemical reactions upon administration. These include receptor binding interactions leading to signal transduction through G-protein-coupled pathways.
The primary mechanism of action for dynorphin (1-11), ala(2)- involves its binding to kappa opioid receptors located in various brain regions. This interaction leads to:
Studies have shown that dynorphins can also activate beta-arrestin pathways, which may contribute to their diverse physiological effects beyond traditional opioid signaling.
Dynorphin (1-11), ala(2)- is typically characterized by:
Key chemical properties include:
Dynorphin (1-11), ala(2)- has several potential applications in scientific research:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5